

A Comparative Analysis of the Reactivity of Ethyl 3,3-dimethylpent-4-ynoate

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Compound of Interest

Compound Name: *Ethyl 3,3-dimethylpent-4-ynoate*

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This guide provides a comprehensive benchmark of the predicted reactivity of **Ethyl 3,3-dimethylpent-4-ynoate**, a terminal alkyne characterized by significant steric hindrance around the triple bond due to the presence of a gem-dimethyl group at the C3 position. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of alkyne chemistry and data from structurally analogous molecules. The reactivity of **Ethyl 3,3-dimethylpent-4-ynoate** is compared with less hindered terminal alkynes, internal alkynes, and its alkene analogue to provide a clear context for its chemical behavior in key synthetic transformations.

Comparative Reactivity Overview

The reactivity of **Ethyl 3,3-dimethylpent-4-ynoate** is primarily dictated by the accessibility of its terminal alkyne. The bulky gem-dimethyl group at the propargylic position creates a sterically congested environment, which is expected to influence reaction rates and, in some cases, the regioselectivity of addition reactions.

Below is a summary of the expected reactivity compared to benchmark compounds in several key classes of organic reactions.

Table 1: Comparative Reactivity in Cycloaddition Reactions

Reaction Type	Ethyl 3,3-dimethylpent-4-ynoate (Predicted)	Ethyl pent-4-ynoate (Less Hindered)	Ethyl 3,3-dimethylpent-2-ynoate (Internal Alkyne)
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Moderate to good reactivity, may require specialized catalysts or longer reaction times. [1] [2]	High reactivity, standard conditions are typically effective.	Not reactive under standard CuAAC conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Not applicable (requires a strained cycloalkyne).	Not applicable.	Not applicable.
Diels-Alder [4+2] Cycloaddition (as Dienophile)	Moderate reactivity; steric hindrance may disfavor the transition state, leading to slower reactions compared to less substituted alkynes.	Good reactivity with electron-rich dienes.	Lower reactivity than terminal alkynes; electronic and steric factors of substituents are key.
[3+2] Cycloaddition with Nitrones	Expected to react, but the steric bulk may decrease the reaction rate and influence stereoselectivity.	Generally proceeds with good yields and selectivity.	Reactivity is highly dependent on the substituents.

Table 2: Comparative Reactivity in Addition and C-H Functionalization Reactions

Reaction Type	Ethyl 3,3-dimethylpent-4-ynoate (Predicted)	Ethyl pent-4-ynoate (Less Hindered)	Ethyl 3,3-dimethylpent-4-enoate (Alkene Analogue)
Catalytic Hydroamination	Feasible; regioselectivity (Markovnikov vs. anti-Markovnikov) will be highly dependent on the catalyst and the steric bulk of the amine. [3] [4]	Generally reactive, with regioselectivity influenced by the catalyst system.	Also undergoes hydroamination, often with different catalyst systems than alkynes.
Hydration (Acid-Catalyzed)	Expected to undergo Markovnikov hydration to form a methyl ketone after tautomerization of the enol intermediate. [5] [6]	Readily undergoes Markovnikov hydration.	Undergoes hydration to form an alcohol, following Markovnikov's rule.
**Halogenation (e.g., with Br ₂) **	Will undergo addition of two equivalents of halogen to form a tetrahaloalkane. [7] [8]	Reacts readily to form the tetrahaloalkane.	Reacts with one equivalent of halogen to form a dihaloalkane.
Deprotonation-Alkylation	The terminal proton is acidic ($pK_a \approx 25$) and can be removed by a strong base (e.g., n-BuLi, NaNH ₂) to form a nucleophilic acetylide. [9]	Similar acidity and reactivity of the terminal proton.	The vinylic protons are significantly less acidic ($pK_a \approx 44$) and not readily removed by common bases.

Experimental Protocols for Benchmark Reactions

The following are generalized experimental protocols for key reactions involving terminal alkynes. These can serve as a starting point for investigations into the reactivity of **Ethyl 3,3-**

dimethylpent-4-yneoate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.

Materials:

- **Ethyl 3,3-dimethylpent-4-yneoate** (1.0 equiv)
- Benzyl azide (1.0 equiv)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.05 equiv)
- Sodium ascorbate (0.10 equiv)
- Solvent: 1:1 mixture of tert-butanol and water

Procedure:

- To a round-bottom flask, add **Ethyl 3,3-dimethylpent-4-yneoate** and benzyl azide.
- Add the t-butanol/water solvent mixture to dissolve the reactants.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction flask, followed by the sodium ascorbate solution.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Catalytic Hydroamination (Anti-Markovnikov)

Objective: To achieve the anti-Markovnikov addition of an amine across the terminal alkyne.

Materials:

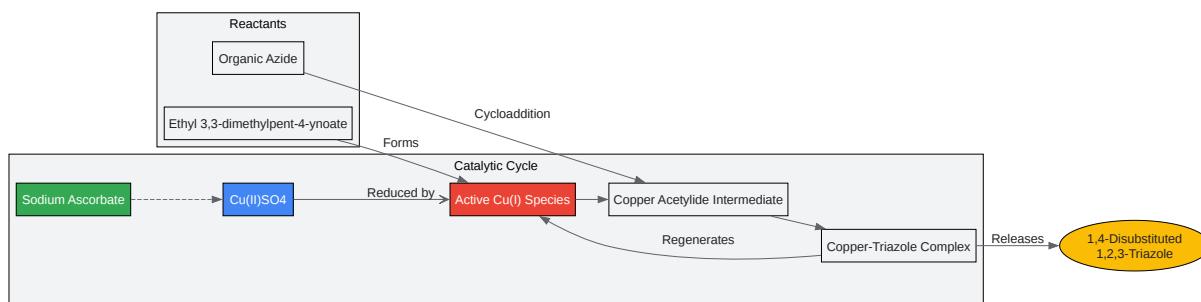
- **Ethyl 3,3-dimethylpent-4-yneoate** (1.0 equiv)
- Aniline (1.2 equiv)
- Titanocene catalyst, e.g., $[\text{Cp}_2\text{Ti}(\eta^2\text{-Me}_3\text{SiC}\equiv\text{CSiMe}_3)]$ (0.05 equiv)
- Anhydrous toluene

Procedure:

- In a glovebox, add the titanocene catalyst to an oven-dried Schlenk flask.
- Add anhydrous toluene, followed by **Ethyl 3,3-dimethylpent-4-yneoate** and aniline via syringe.
- Seal the flask and heat the reaction mixture at 80-100 °C.
- Monitor the formation of the imine product by Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy of an aliquot.
- Upon completion, cool the reaction to room temperature and carefully quench with water.
- Extract the product with an organic solvent, dry the organic phase, and concentrate.
- Purify the resulting imine by distillation or column chromatography.

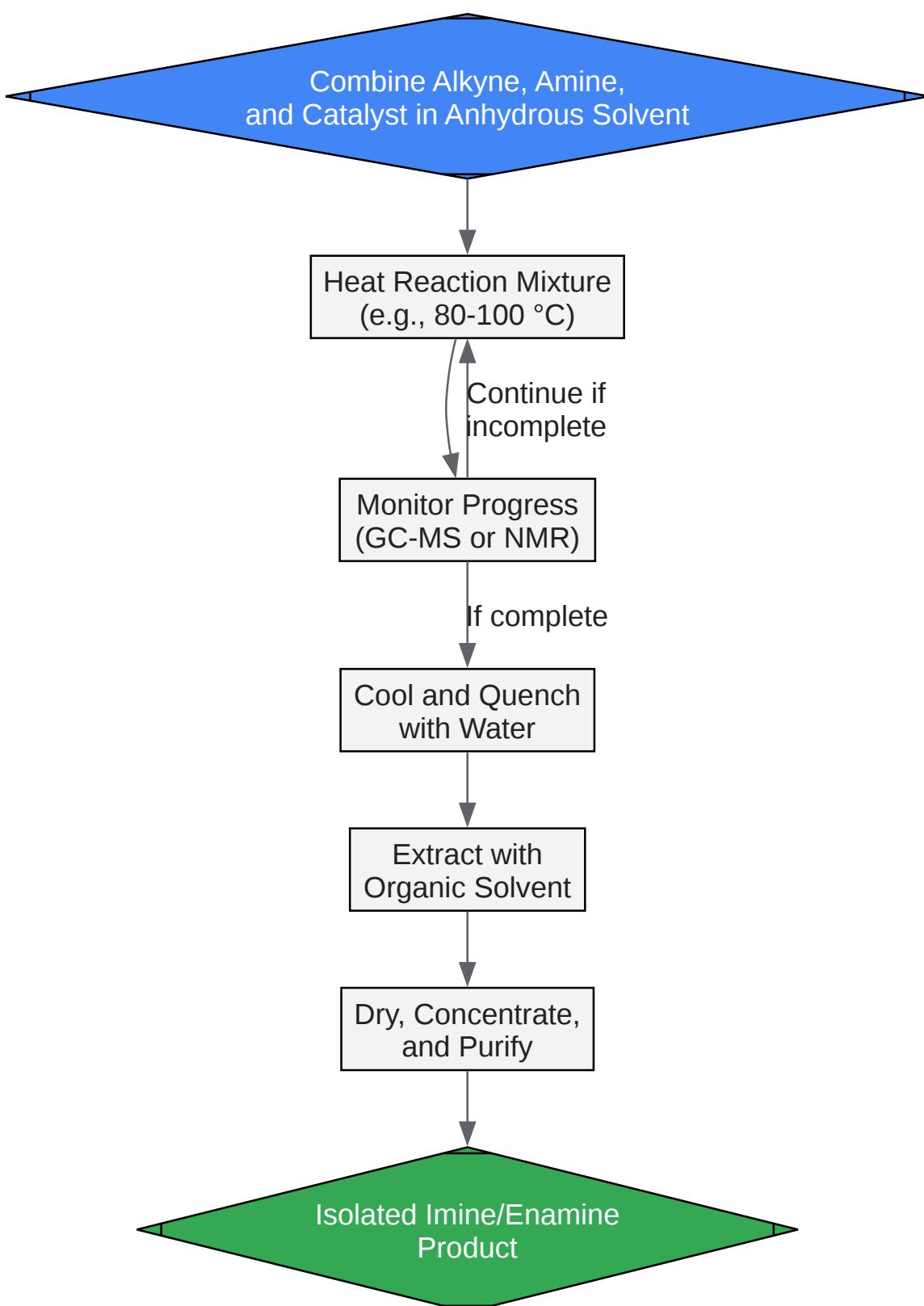
Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the key reactions discussed.



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Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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Caption: A generalized experimental workflow for the catalytic hydroamination of a terminal alkyne.

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